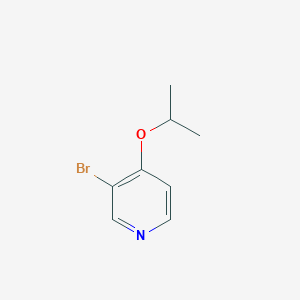

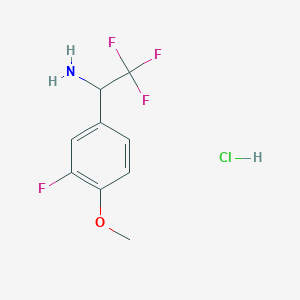

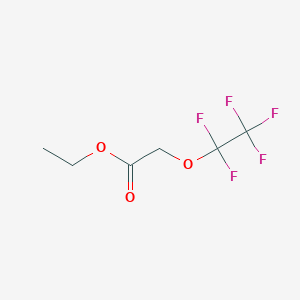

![molecular formula C18H19N3O2 B1459081 (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide CAS No. 253324-50-4](/img/structure/B1459081.png)

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

Übersicht

Beschreibung

“(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide” is a compound that has been studied for its stereochemistry and potential biological activity . It belongs to the class of compounds known as N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones . These compounds have been reported to have immunosuppressive effects by inhibiting the potassium channel (Kv1.3, IK-1) of T cells .

Synthesis Analysis

The synthesis of such compounds involves the intramolecular Friedel–Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives . The electron-withdrawing property of the amino-protective group was found to be key to the success of seven-membered cyclization .Molecular Structure Analysis

The compound has dynamic axial chirality based on the sp2−sp axis arising from the biphenyl (axis 1). In addition, N-acylated derivatives have another axial chirality around the Ar−NC(=O) (sp2−sp2) axis (axis 2) and E/Z-amide rotamers based on the N−C(=O) axis (axis 3) .Chemical Reactions Analysis

The compound’s chemical reactions involve the movement of two axes (axis 1, axis 2) together concertedly . The amide derivatives exist in equilibrium with the E/Z-amide (100:2−100:34), which means that the exocyclic bond (axis 3) is not in concert with the endocyclic axes (axis 1, axis 2) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

A pivotal area of research surrounding (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide involves its chemical synthesis and structural analysis. This compound, identified as a potent γ-secretase inhibitor, has been synthesized through a method that avoids chiral chromatography, yielding enantiomerically pure forms. The synthesis process highlights the compound's potential in drug development, particularly for diseases where γ-secretase plays a critical role (Fauq et al., 2007). Additionally, the synthesis of diastereoisomeric forms of related compounds emphasizes the structural diversity achievable within this chemical framework, offering insights into the synthesis of analogues with potential anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016).

Neuroprotection and Vascular Cognitive Impairment

Research extends into the neuroprotective effects of dibenzo[b,f]azepine derivatives, exploring their application in treating vascular cognitive impairment (VCI). Synthesized derivatives have shown promise in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo. This research not only underscores the therapeutic potential of these compounds in addressing VCI but also their role as histone deacetylase inhibitors, which could broaden their applicability in neurodegenerative disease treatment (Kaur et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The preliminary results on the difference between the atropisomers of N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones in the potency of potassium channel Kv1.3 blockade might be a clue for the design of potassium channel inhibitors . More detailed investigation through the structure−activity relationship (SAR) study of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones is suggested .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11(19)17(22)20-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)21(2)18(16)23/h3-11,16H,19H2,1-2H3,(H,20,22)/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDQYEDPZCYWRA-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)